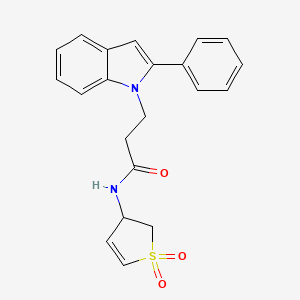

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-(2-phenyl-1H-indol-1-yl)propanamide

Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-(2-phenyl-1H-indol-1-yl)propanamide is a synthetic propanamide derivative featuring a 2-phenylindole moiety linked to a 1,1-dioxido-2,3-dihydrothiophen group. This analysis compares these features using evidence from diverse sources.

Properties

Molecular Formula |

C21H20N2O3S |

|---|---|

Molecular Weight |

380.5 g/mol |

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-(2-phenylindol-1-yl)propanamide |

InChI |

InChI=1S/C21H20N2O3S/c24-21(22-18-11-13-27(25,26)15-18)10-12-23-19-9-5-4-8-17(19)14-20(23)16-6-2-1-3-7-16/h1-9,11,13-14,18H,10,12,15H2,(H,22,24) |

InChI Key |

SXELJGWWQPIDDU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C=CS1(=O)=O)NC(=O)CCN2C3=CC=CC=C3C=C2C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-(2-phenyl-1H-indol-1-yl)propanamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a dioxido-dihydrothiophenyl moiety linked to a phenyl-indole structure. Its molecular formula is , with a molecular weight of approximately 286.35 g/mol. The presence of the dioxido group is significant as it contributes to the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets:

- Redox Activity : The dioxido group can participate in redox reactions, which may modulate the activity of enzymes and proteins involved in various metabolic pathways.

- Protein Interaction : The phenyl-indole moiety can engage in π-stacking interactions with aromatic amino acids in proteins, potentially influencing their conformational states and activities.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity , particularly against various cancer cell lines. For instance:

- Case Study 1 : A study investigated the effects of the compound on human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting potential cytotoxic effects mediated through apoptosis induction.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties :

- Case Study 2 : In vitro tests demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating a promising antimicrobial profile.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | Reduced viability (IC50 = 10 µM) | |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | |

| Antioxidant | DPPH Radical Scavenging | Scavenging ability (IC50 = 50 µM) |

Synthetic Routes and Applications

The synthesis of this compound typically involves:

- Oxidation of Thiophene Derivatives : Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Amination Reaction : The resulting thiophene derivative is then reacted with an indole derivative to form the final product.

This compound has potential applications not only in drug development but also in materials science due to its unique electronic properties.

Comparison with Similar Compounds

Substituents on the Indole Ring

- 2-Phenylindole vs. 3-Substituted Indoles :

The target compound’s 2-phenylindole group (C-1 substitution) contrasts with analogs like N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (), where the indole is substituted at C-3. C-3 substitution is common in serotonin derivatives and may enhance interactions with neurotransmitter receptors . Conversely, C-1 substitution (as in the target) could alter steric hindrance or π-π stacking with biological targets.

Aromatic/Heteroaromatic Moieties

- Dihydrothiophen Sulfone vs. Benzothiazol Sulfone: The 1,1-dioxido-dihydrothiophen group in the target compound shares electronic similarities with the benzothiazol sulfone moiety in N-(3-acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide ().

- Biphenyl vs. Carbazole Substituents :

Analogs like N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide () incorporate carbazole, a polycyclic aromatic system. Such groups may improve lipophilicity and DNA intercalation properties compared to the target’s simpler dihydrothiophen system .

Propanamide Linker Modifications

- Amino vs. Alkyl Substituents: (S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide () replaces the dihydrothiophen group with an amino substituent.

Data Table: Key Structural Analogs and Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.